

# JX10: A Potential Neuroprotective Agent for Acute Ischemic Stroke

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A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of **JX10** (formerly TMS-007), an investigational drug with a novel dual mechanism of action, as a potential neuroprotective agent for the treatment of acute ischemic stroke (AIS). **JX10**, a derivative of the Stachybotrys microspora triprenyl phenol family, offers a promising therapeutic window extension for AIS patients.[1][2] This document summarizes key clinical trial data, outlines experimental protocols, and visualizes the proposed signaling pathways and clinical trial workflows.

## **Core Mechanism of Action**

**JX10** is distinguished by its dual functionality that combines thrombolytic and anti-inflammatory properties.[3][4] This dual-pronged approach aims to not only restore blood flow to the ischemic brain tissue but also to mitigate the inflammatory cascade that contributes to secondary neuronal injury.

The proposed mechanisms are:

 Thrombolytic Effect: JX10 induces a conformational change in plasminogen, enhancing its binding to fibrin. This facilitates the action of endogenous plasminogen activators, thereby promoting physiological fibrinolysis.[2] This mechanism is distinct from that of tissue-type plasminogen activators (tPA).[2]



Anti-inflammatory Effect: **JX10** is an inhibitor of soluble epoxide hydrolase (sEH), an enzyme involved in the inflammatory process.[2] By inhibiting sEH, **JX10** is believed to suppress inflammation at the site of thrombosis.[2]

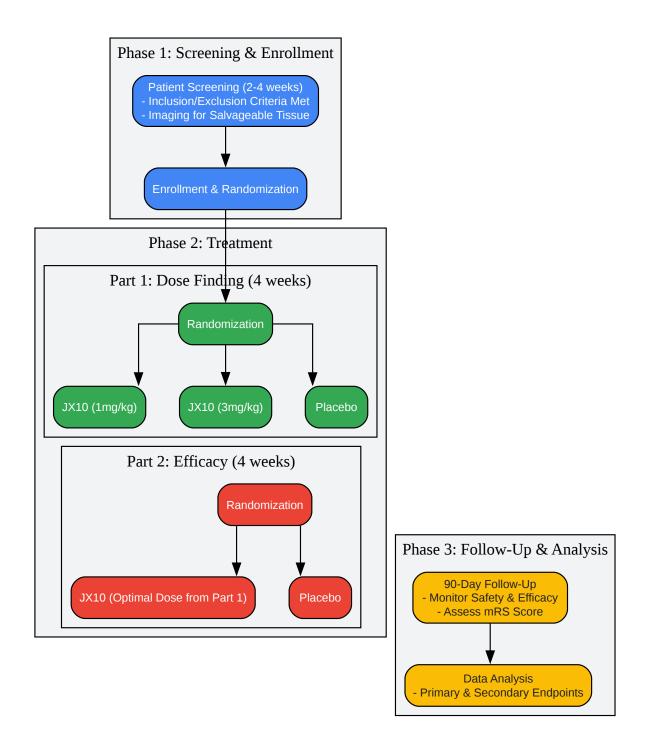
## **Signaling Pathway and Mechanism of Action**

The following diagram illustrates the proposed dual mechanism of action of **JX10** in the context of acute ischemic stroke.









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## References

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